Antibacterial Potency Against Staphylococcus aureus: Potassium Thiolate Derivative Outperforms Trimethoprim
The potassium thiolate salt derived from the target compound (8,9‑dimethoxy‑2‑phenyl‑[1,2,4]triazolo[1,5‑c]quinazoline‑5‑thiolate, designated compound 4a in the Bilyi et al. series) demonstrated high antibacterial activity against S. aureus with a minimum inhibitory concentration (MIC) of 12.5 µg mL⁻¹ and a minimum bactericidal concentration (MBC) of 25 µg mL⁻¹, values that exceed the corresponding MIC and MBC of the standard antibiotic trimethoprim [1]. Other potassium thiolates in the same series (4b–4d, 4h, 4i) achieved comparable MIC levels, establishing the 2‑aryl‑5‑thiolate pharmacophore as a key determinant of antibacterial potency [1].
| Evidence Dimension | Antibacterial activity (MIC / MBC) |
|---|---|
| Target Compound Data | MIC = 12.5 µg mL⁻¹; MBC = 25 µg mL⁻¹ (potassium thiolate 4a) |
| Comparator Or Baseline | Trimethoprim MIC and MBC (values exceeded by 4a) |
| Quantified Difference | Potassium thiolate 4a MIC (12.5 µg mL⁻¹) lower than trimethoprim MIC; exact trimethoprim MIC not reported in source but stated as exceeded |
| Conditions | Broth microdilution assay against Staphylococcus aureus; exact strain not specified in abstract |
Why This Matters
This provides procurement justification for the thione as a precursor to a potassium thiolate that surpasses a clinically used antibiotic in MIC, a rare and quantifiable potency advantage within the triazoloquinazoline class.
- [1] Bilyi, A. K.; Antypenko, L. M.; Ivchuk, V. V.; Kamyshnyi, O. M.; Polishchuk, N. M.; Kovalenko, S. I. 2‑Heteroaryl‑[1,2,4]triazolo[1,5‑c]quinazoline‑5(6 H)‑thiones and Their S‑Substituted Derivatives: Synthesis, Spectroscopic Data, and Biological Activity. ChemPlusChem 2015, 80 (6), 980–989. doi:10.1002/cplu.201500051. View Source
